

# The Role of Nur77 in Inflammatory Disease Models: A Technical Guide

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# **Executive Summary**

The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, has emerged as a critical regulator of inflammation. This orphan nuclear receptor plays a pivotal role in the pathophysiology of numerous inflammatory diseases by modulating key signaling pathways and influencing the behavior of various immune cells. This technical guide provides an in-depth overview of the function of Nur77 in preclinical inflammatory disease models, with a focus on atherosclerosis, sepsis, and arthritis. We present a comprehensive summary of quantitative data from knockout mouse models, detailed experimental protocols for studying Nur77 function, and visual representations of its core signaling pathways to facilitate a deeper understanding of its therapeutic potential.

### **Introduction to Nur77**

Nur77 is an immediate-early gene and a member of the NR4A orphan nuclear receptor family, which also includes Nurr1 (NR4A2) and NOR-1 (NR4A3). Unlike classical nuclear receptors, Nur77's transcriptional activity is regulated by expression and post-translational modifications rather than direct ligand binding. It is induced by a wide range of stimuli, including growth factors, stress signals, and inflammatory mediators. Nur77 exerts its biological functions primarily through genomic actions, binding to specific DNA response elements (NBRE or NurRE) to regulate target gene expression. Additionally, it can engage in non-genomic activities through protein-protein interactions.



## **Nur77 in Key Inflammatory Disease Models**

The anti-inflammatory functions of Nur77 have been extensively studied in various animal models of inflammatory diseases. The absence of Nur77 typically leads to exacerbated inflammatory responses, highlighting its protective role.

#### **Atherosclerosis**

Atherosclerosis is a chronic inflammatory disease of the arteries. Nur77 has been shown to be protective against the development of atherosclerosis. In mouse models, deficiency of Nur77 leads to a significant increase in atherosclerotic plaque formation.[1] For instance, Nur77 knockout mice on an Ldlr-/- or ApoE-/- background develop larger and more complex lesions. [1][2] This is associated with increased infiltration of macrophages into the plaques and larger necrotic cores.[2]

## **Sepsis**

Sepsis is a life-threatening condition caused by a dysregulated host response to infection. Nur77 plays a crucial role in modulating the systemic inflammatory response during sepsis. Studies have shown that Nur77-deficient mice are more susceptible to endotoxin-induced septic shock, exhibiting higher levels of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6 in their serum.[3]

#### **Arthritis**

In models of rheumatoid arthritis, such as collagen-induced arthritis (CIA), Nur77 has been shown to have a protective role. While the overall disease severity may not always be altered in Nur77 knockout mice, T cells from these animals exhibit a hyper-activated phenotype with increased production of pro-inflammatory cytokines like IFN-y upon restimulation.

# Quantitative Data from Nur77 Knockout Mouse Models

The following tables summarize the key quantitative findings from studies utilizing Nur77 knockout (KO) mice in various inflammatory disease models.



Disease Model	Mouse Background	Key Findings in Nur77 KO Mice	Reference
Atherosclerosis	Ldir-/-	2.1-fold increase in atherosclerotic lesion size. 1.6-fold increase in macrophage content within lesions. 3.6-fold increase in necrotic core area.	
Atherosclerosis	ApoE-/-	4-fold increase in atherosclerosis development (en face staining). 2-fold increase in atherosclerotic lesion area in aortic roots.	
Systemic Inflammation	C57BL/6	Increased mRNA expression of Tnfα and II6 in liver and spleen of 8-month-old mice. Elevated serum IL-6 levels.	
Collagen-Induced Arthritis	C57BL/6	Increased IFN-y production by CD4+ and CD8+ T cells upon ex vivo restimulation.	



Cell Type	Condition	Key Findings in Nur77 KO Cells	Reference
Bone Marrow-Derived Macrophages	LPS stimulation	Increased expression of IL-6, IL-12p70, and IL-1β. Decreased expression of IL-10. Unchanged TNF-α levels.	
Peritoneal Macrophages	ox-LDL stimulation	Increased release of LDH. Increased expression of NLRP3, cleaved caspase-1, and cleaved IL-1β.	
Splenic T cells (from CIA model)	ex vivo restimulation	Increased IFN-y production by CD4+ and CD8+ T cells.	

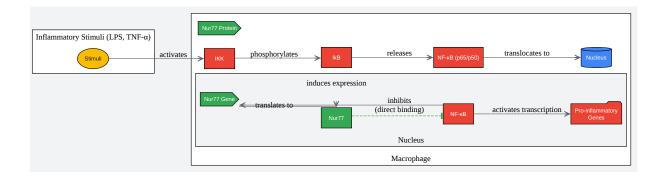
## **Core Signaling Pathways of Nur77 in Inflammation**

Nur77 modulates inflammation through its interaction with several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.

## Nur77 and the NF-kB Signaling Pathway

A primary mechanism by which Nur77 exerts its anti-inflammatory effects is through the inhibition of the NF-κB pathway. Nur77 can physically interact with the p65 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of pro-inflammatory target genes.





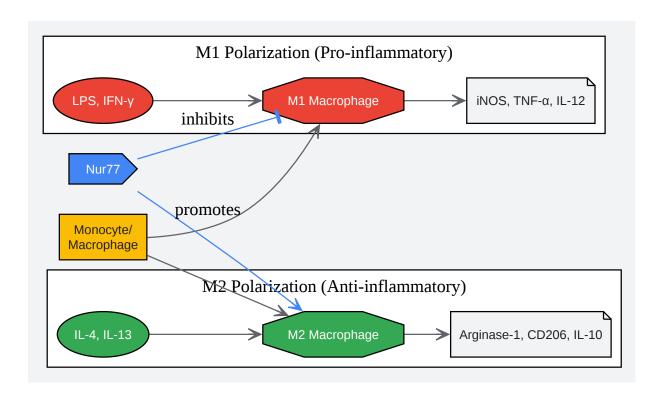
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Nur77-mediated inhibition of NF-κB signaling.

## **Nur77 and Macrophage Polarization**

Nur77 plays a crucial role in regulating macrophage polarization, generally promoting an antiinflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype. Nur77 deficiency is associated with a shift towards M1 polarization, characterized by increased expression of M1 markers like iNOS and reduced expression of M2 markers like Arginase-1.





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